Cas no 384374-69-0 (6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline)

6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a quinazoline derivative characterized by its bromo-substituted quinazoline core and nitrophenyl-piperazine moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. Its structural features, including the electron-withdrawing nitro group and the piperazine linker, enhance its binding affinity to specific protein targets. The bromine atom at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, facilitating derivatization for structure-activity relationship studies. This compound is of interest in pharmaceutical research due to its potential applications in drug discovery and biochemical probe development.
6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline structure
384374-69-0 structure
Product name:6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline
CAS No:384374-69-0
MF:C24H20BrN5O2
MW:490.351903915405
CID:6039037
PubChem ID:3837928

6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline
    • 6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
    • Quinazoline, 6-bromo-2-[4-(4-nitrophenyl)-1-piperazinyl]-4-phenyl-
    • F1590-0181
    • AKOS005625255
    • 6-bromo-2-(4-(4-nitrophenyl)piperazin-1-yl)-4-phenylquinazoline
    • Z57116398
    • 384374-69-0
    • Inchi: 1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2
    • InChI Key: GCDDAZDSKGTHMM-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C(Br)C=C2)=C(C2=CC=CC=C2)N=C1N1CCN(C2=CC=C([N+]([O-])=O)C=C2)CC1

Computed Properties

  • Exact Mass: 489.08004g/mol
  • Monoisotopic Mass: 489.08004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • Density: 1.482±0.06 g/cm3(Predicted)
  • Boiling Point: 692.5±65.0 °C(Predicted)
  • pka: 5.56±0.59(Predicted)

6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1590-0181-20mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1590-0181-2μmol
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1590-0181-30mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1590-0181-40mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1590-0181-15mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1590-0181-25mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1590-0181-3mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1590-0181-4mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1590-0181-10mg
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1590-0181-5μmol
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
384374-69-0 90%+
5μl
$63.0 2023-05-17

Additional information on 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline

Recent Advances in the Study of 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0)

The compound 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This quinazoline derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanisms of action, and potential as a lead compound for drug development. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline as a potent inhibitor of specific kinase pathways implicated in various diseases, including cancer and inflammatory disorders. The compound's unique structural features, such as the bromo-substituted quinazoline core and the nitrophenyl-piperazine moiety, contribute to its high binding affinity and selectivity for target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the compound's interaction with key enzymes, providing valuable insights for further optimization.

In vitro and in vivo studies have demonstrated promising results for 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline, particularly in the context of oncology. The compound has shown potent antiproliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggest that it induces apoptosis through the modulation of critical signaling pathways, including the PI3K/AKT and MAPK cascades. Additionally, recent pharmacokinetic evaluations indicate favorable drug-like properties, such as reasonable metabolic stability and oral bioavailability, making it a viable candidate for further preclinical development.

Beyond its anticancer potential, emerging research has explored the compound's utility in other therapeutic areas. For instance, preliminary data suggest that 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline may exhibit anti-inflammatory and neuroprotective effects, opening new avenues for its application in neurodegenerative and autoimmune diseases. These findings underscore the versatility of this compound and its potential as a multifunctional therapeutic agent.

In conclusion, the latest research on 6-bromo-2-4-(4-nitrophenyl)piperazin-1-yl-4-phenylquinazoline (CAS: 384374-69-0) highlights its significant promise as a novel therapeutic agent. Continued efforts to optimize its pharmacological profile and explore its mechanisms of action will be crucial for advancing its development. Future studies should focus on addressing remaining challenges, such as improving selectivity and reducing potential off-target effects, to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue